Cas no 1445856-48-3 (6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile)
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1445856-48-3x500.png)
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, 6-fluoro-
- 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
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- インチ: 1S/C8H4FN3/c9-5-3-7-6(1-2-11-7)12-8(5)4-10/h1-3,11H
- InChIKey: QCZCXCYQIACJTQ-UHFFFAOYSA-N
- ほほえんだ: C12C=CNC1=CC(F)=C(C#N)N=2
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333067-1g |
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95%+ | 1g |
$1564 | 2023-02-02 | |
Chemenu | CM333067-250mg |
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95%+ | 250mg |
$1525 | 2021-08-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446004-1g |
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 98% | 1g |
¥5629.0 | 2023-04-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8279-1G |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95% | 1g |
¥ 5,629.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8279-100MG |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95% | 100MG |
¥ 1,412.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8279-500MG |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95% | 500MG |
¥ 3,755.00 | 2023-04-04 | |
Chemenu | CM333067-250mg |
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95%+ | 250mg |
$938 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8279-100mg |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95% | 100mg |
¥1411.0 | 2024-04-24 | |
Chemenu | CM333067-100mg |
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95%+ | 100mg |
$881 | 2021-08-18 | |
Chemenu | CM333067-1g |
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
1445856-48-3 | 95%+ | 1g |
$2541 | 2021-08-18 |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrileに関する追加情報
Introduction to 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS No. 1445856-48-3)
6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, identified by its CAS number 1445856-48-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fused pyrrole-pyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a fluorine atom at the 6-position and a nitrile group at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The structural framework of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile consists of a pyrrolopyridine core, which is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The fluorine substituent enhances the lipophilicity and metabolic stability of the molecule, while the nitrile group contributes to its binding affinity and pharmacological activity. These features make it an attractive candidate for further exploration in the development of small-molecule drugs.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a lead compound for targeting neurological disorders. Studies have demonstrated that this compound can modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions further enhances its binding properties, making it a promising candidate for structure-based drug design.
In addition to its neuropharmacological applications, 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has shown promise in oncology research. Preclinical studies indicate that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. The nitrile group has been identified as a critical moiety for its ability to undergo bioconversion into pharmacologically active metabolites. This bioactivity suggests that further derivatization of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile could yield novel anticancer agents with improved efficacy and selectivity.
The synthesis of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated cyclizations, have been employed to construct the pyrrolopyridine core efficiently. The introduction of the fluorine atom at the 6-position is typically achieved through halogenation or metal-halogen exchange reactions, while the nitrile group is incorporated via cyanation reactions. These synthetic strategies highlight the compound's synthetic accessibility and its potential for further chemical manipulation.
The pharmacokinetic profile of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that this compound exhibits good oral bioavailability and moderate plasma protein binding affinity. The fluorine atom's presence influences its metabolic stability by participating in enzyme-mediated reactions, while the nitrile group undergoes hydrolysis to form carboxylic acid derivatives. These findings provide valuable insights into optimizing dosing regimens and minimizing potential side effects.
From a regulatory perspective, 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS No. 1445856-48-3) must comply with Good Manufacturing Practices (GMP) to ensure quality and consistency in pharmaceutical production. Documentation of synthetic routes, purity standards, and stability data is essential for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Collaborative efforts between synthetic chemists and regulatory experts are crucial for navigating the complex landscape of drug development.
The future prospects of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile are promising as ongoing research continues to uncover new therapeutic applications. Innovations in drug discovery technologies, such as high-throughput screening (HTS) and fragment-based drug design (FBDD), are being leveraged to identify new derivatives with enhanced pharmacological properties. Additionally, advances in biocatalysis and green chemistry are paving the way for sustainable synthesis methods that minimize environmental impact.
In conclusion,6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features make it a versatile scaffold for designing novel drugs targeting neurological disorders,cancer,tuberculosis etc.. As research progresses,this compound will continue to be explored as a lead structure for developing next-generation therapeutics that address unmet medical needs.
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